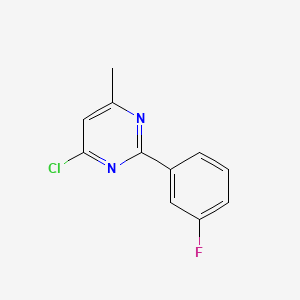

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

描述

Molecular Formula: C₁₁H₈ClFN₂

CAS Number: 180606-98-8

Structural Features:

- A pyrimidine backbone substituted at positions 2, 4, and 6.

- Position 2: 3-Fluorophenyl group (aromatic ring with fluorine at the meta position).

- Position 4: Chlorine atom.

- Position 6: Methyl group.

Physicochemical Properties: - Molecular weight: 222.067 g/mol (monoisotopic mass) .

- Predicted collision cross-section (CCS) for [M+H]+: 144.6 Ų .

Safety Data:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and stringent control of reaction parameters .

化学反应分析

Types of Reactions

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

科学研究应用

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key analogs, their substituents, and distinguishing properties:

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (e.g., -F, -Cl) :

- The 3-fluorophenyl group in the target compound enhances electrophilicity at position 4, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) .

- Comparatively, the 3,5-dimethylpyrazolyl group in 65004-43-5 introduces steric hindrance, slowing reactivity but improving selectivity in kinase inhibition .

- Aromatic vs. Heteroaromatic Substituents :

Pharmacological Relevance

- The target compound’s structural analogs have demonstrated diverse bioactivities:

- The 3-fluorophenyl group in the target compound may confer metabolic stability, as fluorine reduces oxidative degradation .

生物活性

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is a heterocyclic organic compound with notable biological activities, making it a subject of interest in medicinal chemistry. This compound, characterized by its molecular formula and a molecular weight of 240.63 g/mol, features a pyrimidine ring that is substituted with a chlorine atom, a fluorinated phenyl group, and a methyl group. These structural components enhance its potential biological activity and therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological properties. The presence of halogen atoms (chlorine and fluorine) can significantly influence the compound's lipophilicity and reactivity, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C11H8ClF2N2 |

| Molecular Weight | 240.63 g/mol |

| Chemical Structure | Pyrimidine ring with Cl, F substitutions |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in various therapeutic contexts such as cancer treatment and metabolic disorders.

- Antimicrobial Activity : Its structural similarity to other pyrimidine derivatives suggests potential antimicrobial properties. Studies have indicated that related compounds exhibit significant activity against gram-positive bacteria and mycobacterial strains .

- Anticancer Properties : Initial investigations into its cytotoxic effects have demonstrated that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .

- Modulation of Cellular Receptors : The compound may interact with specific cellular receptors, influencing various biological pathways crucial for disease treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or including this compound:

- A study on enzyme inhibitors demonstrated that derivatives of pyrimidines can effectively inhibit enzymes involved in cancer cell proliferation, suggesting that this compound may share this capability .

- Another research highlighted the compound's antibacterial efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA), positioning it as a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through its SAR:

- Halogen Substitutions : The presence of chlorine and fluorine atoms influences the compound's binding affinity to biological targets.

- Phenyl Group Variations : Different substitutions on the phenyl group can lead to variations in biological activity, as seen in related compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | C11H8ClF2N2 | Different phenyl group substitution |

| 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine | C11H7ClF3N2 | Additional fluorine substituent |

| 4-Chloro-2-(3,4-difluorophenyl)-5-fluoro-6-methylpyrimidine | C11H6ClF3N2 | Contains difluorophenyl group |

常见问题

Q. Basic: What synthetic methodologies are commonly employed for the preparation of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine?

Answer:

The synthesis typically involves halogenation and cross-coupling reactions. A feasible route includes:

- Step 1: Reacting 4,6-dichloro-2-methylpyrimidine with a fluorophenylboronic acid derivative via Suzuki-Miyaura coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a dioxane/water mixture .

- Step 2: Optimizing reaction temperature (e.g., 100°C) and pH (~10) to enhance coupling efficiency .

Characterization via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry is critical for confirming regioselectivity and purity .

Q. Advanced: How can researchers troubleshoot low yields in the Suzuki-Miyaura coupling step during synthesis?

Answer:

Low yields may arise from:

- Catalyst deactivation: Use fresh Pd(0) catalysts or add ligands (e.g., PPh₃) to stabilize the active species .

- Side reactions: Monitor pH (maintain ~10 with NH₄OH) to suppress hydrolysis of boronic acid .

- Steric hindrance: Introduce directing groups on the pyrimidine ring to improve coupling efficiency. Refer to fluoropyrimidine synthesis protocols under mild conditions for analogous systems .

Q. Basic: What spectroscopic and crystallographic techniques are essential for structural validation?

Answer:

- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions; ¹⁹F NMR for fluorophenyl group analysis .

- Mass spectrometry: HRMS to verify molecular ion peaks and isotopic patterns .

- X-ray crystallography: Use SHELXL for refinement, particularly to resolve Cl/F positional ambiguities. High-resolution data (R-factor < 0.05) ensures accuracy .

Q. Advanced: How to resolve discrepancies in crystallographic data when the compound exhibits polymorphism?

Answer:

- Data collection: Use synchrotron radiation for high-resolution datasets to distinguish polymorphs .

- Refinement: Apply twin-law corrections in SHELXL and validate with R₁/wR₂ convergence tests. Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) for bond-length validation .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods to avoid inhalation of volatile by-products (e.g., HF).

- Waste disposal: Segregate halogenated waste and collaborate with certified treatment facilities for incineration .

Q. Advanced: How to analyze and mitigate unexpected by-products (e.g., dehalogenated analogs) during synthesis?

Answer:

- Analytical methods: Employ HPLC-MS or GC-MS to identify by-products. Compare retention times with synthesized standards .

- Mitigation: Reduce reaction time or temperature to minimize decomposition. Add radical scavengers (e.g., BHT) to suppress free-radical pathways .

Q. Basic: What computational approaches predict the compound’s electronic properties and reactivity?

Answer:

- DFT calculations: Use B3LYP/6-311++G(d,p) to map HOMO/LUMO energies and Fukui indices for nucleophilic/electrophilic sites .

- Solvent effects: Include PCM models to simulate reaction environments (e.g., dioxane/water) .

Q. Advanced: How to design enzyme inhibition assays for evaluating biological activity?

Answer:

- Target selection: Prioritize kinases or DHFR enzymes, as pyrimidine derivatives often inhibit these .

- Assay design: Use fluorescence-based IC₅₀ assays with purified enzymes. Validate via molecular docking (AutoDock Vina) using crystallographic structures from the PDB .

属性

IUPAC Name |

4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c1-7-5-10(12)15-11(14-7)8-3-2-4-9(13)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQAJZLVYSANJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC(=CC=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656172 | |

| Record name | 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-98-8 | |

| Record name | 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。